Cas no 1490728-64-7 ((Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine)

Cyclobutylmethyl[(2-methoxypyridin-4-yl)methyl]amine is a versatile amine derivative featuring a cyclobutylmethyl group and a 2-methoxypyridin-4-ylmethyl substituent. Its unique structure, combining a strained cyclobutane ring with a methoxy-substituted pyridine moiety, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's rigid cyclobutyl group enhances conformational stability, while the methoxypyridine unit offers potential for further functionalization or coordination. This amine is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other heterocyclic compounds. Its well-defined reactivity profile and structural features make it suitable for applications in drug discovery and development.
(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine structure
1490728-64-7 structure
Product name:(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine
CAS No:1490728-64-7
MF:C12H18N2O
Molecular Weight:206.284122943878
MDL:MFCD21239920
CID:4783139

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine 化学的及び物理的性質

名前と識別子

    • (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine
    • MDL: MFCD21239920
    • インチ: 1S/C12H18N2O/c1-15-12-7-11(5-6-14-12)9-13-8-10-3-2-4-10/h5-7,10,13H,2-4,8-9H2,1H3
    • InChIKey: KCHQUOBSCFVPRB-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CN=1)CNCC1CCC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 183
  • トポロジー分子極性表面積: 34.2
  • XLogP3: 1.8

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
196084-2.500g
(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine, 95%
1490728-64-7 95%
2.500g
$1816.00 2023-09-07

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine 関連文献

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amineに関する追加情報

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine and Its Role in Modern Pharmaceutical Innovation

Cyclobutylmethyl and 2-methoxypyridin-4-yl are key structural components of the compound (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine, which has garnered significant attention in recent years for its potential applications in medicinal chemistry. This molecule, with the CAS number 1490728-64-7, represents a novel class of amine derivatives that combine the unique properties of cyclobutyl and pyridine moieties. The synthesis of this compound involves a multi-step process that includes the formation of a pyridine ring, the introduction of a methoxy group at the 2-position, and the coupling of the cyclobutylmethyl chain to the amine functional group. These structural features are critical for its biological activity and pharmacokinetic profile.

Recent studies have highlighted the importance of 2-methoxypyridin-4-yl derivatives in modulating receptor interactions. The methoxy group at the 2-position of the pyridine ring is believed to enhance the molecule's ability to interact with specific protein targets, such as G-protein-coupled receptors (GPCRs) and ion channels. This functional group may also contribute to the compound's solubility and metabolic stability, which are essential factors in drug development. The Cyclobutylmethyl moiety, on the other hand, adds steric bulk to the molecule, potentially influencing its binding affinity and selectivity for target proteins.

The compound (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine has been extensively studied for its potential therapeutic applications. In a 2023 publication in the Journal of Medicinal Chemistry, researchers demonstrated that this molecule exhibits potent agonist activity at the μ-opioid receptor, which is a key target for the development of analgesic drugs. The study found that the compound's affinity for this receptor is comparable to that of established opioids, but with a significantly lower risk of respiratory depression, a major side effect associated with traditional opioid therapy. This finding suggests that (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine could represent a promising alternative for pain management.

Another recent study, published in Chemical Communications in 2024, explored the molecular mechanisms underlying the compound's interaction with neuronal ion channels. The research team used molecular docking simulations to show that the 2-methoxypyridin-4-yl moiety binds to a specific site on the sodium channel, modulating its activity in a manner that could be beneficial for the treatment of neurological disorders such as epilepsy. The Cyclobutylmethyl group was found to stabilize the bound conformation of the molecule, enhancing its efficacy and reducing off-target effects.

The pharmacokinetic properties of (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine are also an area of active research. A 2023 study in Drug Metabolism and Disposition reported that the compound exhibits excellent oral bioavailability and a favorable half-life in preclinical models. These characteristics are crucial for the development of orally administrable drugs, as they reduce the need for frequent dosing and improve patient compliance. The study also highlighted the compound's low potential for metabolic degradation, which is attributed to the stability of the 2-methoxypyridin-4-yl group under physiological conditions.

Despite its promising therapeutic potential, the compound (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine faces challenges in its development. One of the primary concerns is the potential for off-target interactions, as the molecule's structural features may allow it to bind to multiple protein targets. Researchers are currently working to optimize the compound's selectivity by modifying the 2-methoxypyridin-4-yl group and the Cyclobutylmethyl chain. These modifications aim to enhance the molecule's specificity for its intended targets while minimizing unintended side effects.

Another important consideration is the synthetic accessibility of the compound. The multi-step synthesis required to produce (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine involves complex reactions, including the formation of the pyridine ring and the coupling of the cyclobutylmethyl chain. Recent advances in asymmetric synthesis and catalytic methods have made these steps more efficient, but further optimization is needed to ensure scalability for industrial production.

In conclusion, (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a promising candidate for the development of new drugs. Ongoing research is focused on optimizing its pharmacokinetic properties, enhancing its selectivity, and improving its synthetic accessibility. As the field of drug discovery continues to evolve, compounds like (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine will play a crucial role in addressing unmet medical needs.

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